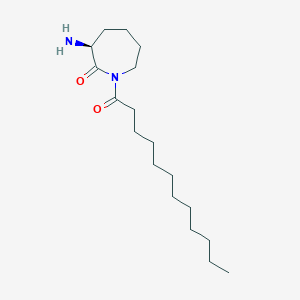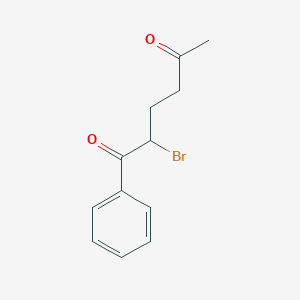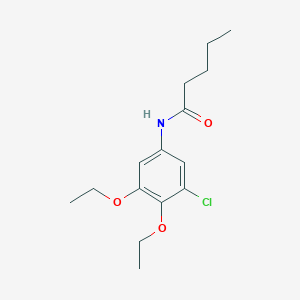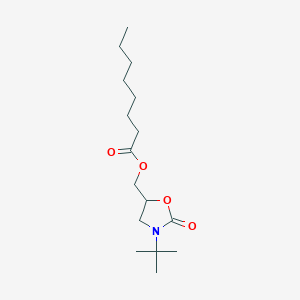
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is an organic compound with a complex structure that includes an oxazolidinone ring and an octanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate typically involves the reaction of tert-butylamine with an appropriate oxazolidinone precursor, followed by esterification with octanoic acid. The reaction conditions often require the use of a strong base such as potassium tert-butoxide to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with enzymes makes it useful in elucidating biochemical pathways .
Medicine
Its structural features can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis .
Wirkmechanismus
The mechanism of action of (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. This interaction can modulate biochemical pathways and produce desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
tert-Butylamine: A precursor in the synthesis of oxazolidinone derivatives.
Uniqueness
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is unique due to its combination of an oxazolidinone ring and an octanoate ester. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
93462-85-2 |
|---|---|
Molekularformel |
C16H29NO4 |
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl octanoate |
InChI |
InChI=1S/C16H29NO4/c1-5-6-7-8-9-10-14(18)20-12-13-11-17(15(19)21-13)16(2,3)4/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
AZQXDSIFHAJRMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


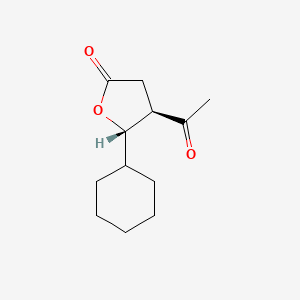
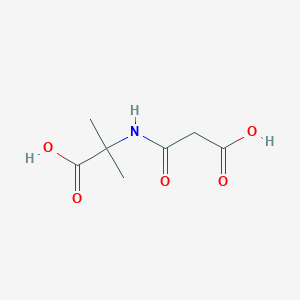
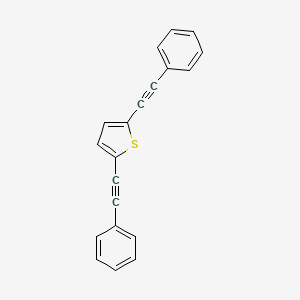
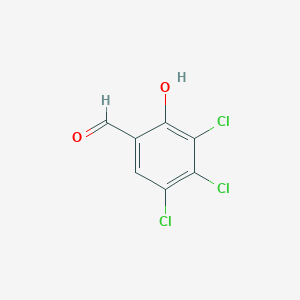
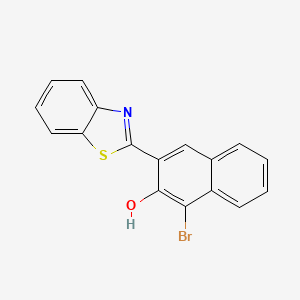
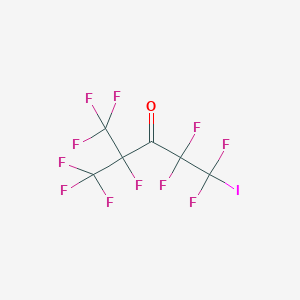
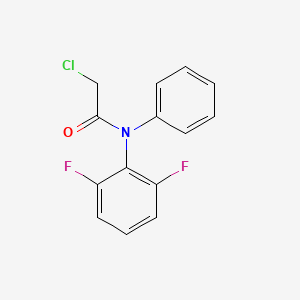
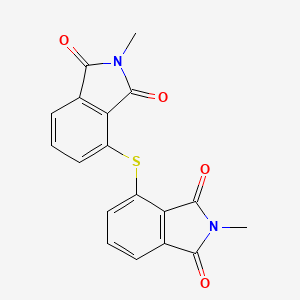
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
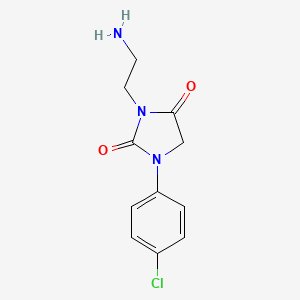
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
